Carboprost
Overview
Description
Mechanism of Action
Target of Action
Carboprost is a synthetic analogue of naturally occurring prostaglandin F2α . Its primary target is the prostaglandin E2 receptor located in the uterus .
Mode of Action
This compound binds to the prostaglandin E2 receptor, causing myometrial contractions . This interaction leads to the induction of labor or the expulsion of the placenta .
Biochemical Pathways
This compound, being a prostaglandin analogue, is involved in the prostaglandin-mediated signaling pathway . Prostaglandins are eicosanoids, which are signaling molecules that regulate a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .
Pharmacokinetics
This compound is rapidly absorbed following intramuscular administration, with peak plasma concentrations attained in 20–30 minutes . It undergoes metabolism via omega-oxidation . The majority of the drug (83%) is excreted in the urine, mainly as metabolites .
Result of Action
The binding of this compound to the prostaglandin E2 receptor and the subsequent myometrial contractions result in the expulsion of the products of conception, making it effective for inducing abortion between the 13th and 20th weeks of gestation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is contraindicated in severe cardiovascular, renal, and hepatic disease . It is also contraindicated in acute pelvic inflammatory disease . The drug must be refrigerated at a temperature between 2 – 8 degrees Celsius , indicating that its stability and efficacy can be affected by temperature.
Biochemical Analysis
Biochemical Properties
Carboprost plays a significant role in biochemical reactions. It binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction induces labor or expels the placenta .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing myometrial contractions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the prostaglandin E2 receptor . This binding interaction triggers a series of events leading to myometrial contractions, which can result in the induction of labor or the expulsion of the placenta .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with the prostaglandin E2 receptor
Preparation Methods
Carboprost is synthesized through a series of chemical reactions starting from the Corey lactone. The synthetic route includes the reaction of Corey lactone with methyl Grignard reagent or trimethylaluminium, followed by standard transformations and separation of diastereomers to obtain the final product . Industrial production methods focus on optimizing these reactions to ensure high yield and purity.
Chemical Reactions Analysis
Carboprost undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: The molecule can undergo substitution reactions at various positions, particularly at the hydroxyl groups.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carboprost has several scientific research applications:
Comparison with Similar Compounds
Carboprost is compared with other prostaglandin analogues such as:
Misoprostol: Used for abortion, cervical ripening, and prevention of NSAID-induced ulcers.
Mifepristone: Used for abortion and Cushing’s syndrome.
Dinoprost (PGF2α): A natural prostaglandin used for similar purposes but with a shorter half-life.
This compound is unique due to its methylation at the C-15 position, which prevents rapid metabolism and extends its duration of action .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-IIELGFQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022739 | |
Record name | Carboprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-23-3, 59286-19-0 | |
Record name | Carboprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboprost [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Methyl-pgf2-alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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